Phenol, 4-ethyl-, methylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
2631-30-3 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(4-ethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-4-6-9(7-5-8)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
LPTHKTMCQQFAOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)NC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Phenol, 4 Ethyl , Methylcarbamate
Established Synthetic Pathways for Phenol (B47542), 4-ethyl-, methylcarbamate Synthesis
The synthesis of aryl carbamates, including Phenol, 4-ethyl-, methylcarbamate, is typically achieved through several established routes. The most common method involves the reaction of a phenol with an isocyanate. For the specific synthesis of this compound, this would involve reacting 4-ethylphenol (B45693) with methyl isocyanate. This reaction is often facilitated by a base or a catalyst to increase the reaction rate.
Another prevalent pathway is the reaction of the phenolic compound with a carbamoyl (B1232498) chloride. google.com In this approach, 4-ethylphenol would be treated with methylcarbamoyl chloride in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. prepchem.com
A third general method involves the use of chloroformates. 4-ethylphenol can be reacted with phosgene (B1210022) to form a chloroformate intermediate, which is then reacted with methylamine (B109427) to yield the final methylcarbamate product. A safer alternative involves using phenyl chloroformate to create a mixed carbonate, which then reacts with the amine. acs.org Some synthetic approaches also utilize urea (B33335) as a reactant with a phenol in the presence of a Lewis acid, though isolating the desired phenyl carbamate (B1207046) can be challenging. union.edu
A representative synthesis is the condensation reaction of a phenol with a carbamoyl chloride in a suitable solvent like acetonitrile, often using a base like potassium carbonate to drive the reaction. google.com
Table 1: General Synthetic Routes for Aryl Carbamates
| Route | Reactant 1 | Reactant 2 | Key Reagents/Conditions |
| Isocyanate Addition | Phenol (e.g., 4-ethylphenol) | Isocyanate (e.g., methyl isocyanate) | Base or catalyst |
| Carbamoyl Chloride | Phenol (e.g., 4-ethylphenol) | Carbamoyl Chloride (e.g., methylcarbamoyl chloride) | Base (e.g., pyridine) |
| Chloroformate | Phenol (e.g., 4-ethylphenol) | Phosgene, then Amine (e.g., methylamine) | Two-step process |
| Urea Reaction | Phenol (e.g., 4-ethylphenol) | Urea | Lewis Acid Catalyst |
Optimization Strategies in Carbamate Synthesis
Optimizing the synthesis of phenolic methylcarbamates involves manipulating various reaction parameters to maximize yield and purity while minimizing reaction time. Key strategies include the selection of catalysts, solvents, and reaction conditions.
Catalysis: Lewis acids have been shown to be effective catalysts in some carbamate synthesis reactions. For syntheses involving urea and phenols, Lewis acids can increase the electrophilicity of the urea, promoting nucleophilic attack by the phenol. union.edu In other systems, the choice of base is critical. Strong, non-nucleophilic bases are often preferred to deprotonate the phenol without competing in side reactions. The use of solid-supported bases like potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) has also been explored as a practical and efficient alternative to organic bases. nih.gov
Solvent and Temperature: The choice of solvent can significantly impact reaction outcomes. Solvents such as chloroform, prepchem.com acetonitrile, google.com and tetrahydrofuran (B95107) union.edu are commonly used. The ideal solvent should dissolve the reactants while being inert to the reaction conditions. Temperature control is also crucial; some reactions proceed efficiently at ambient temperature, while others require heating to overcome activation barriers. google.comprepchem.com For instance, a condensation reaction between a phenol and a carbamoyl chloride may be conducted at 70-80 °C to ensure completion. google.com
Reagent Activation: The use of activating groups can be a powerful optimization strategy. For example, converting a phenol to a more reactive intermediate, such as a p-nitrophenyl carbonate, allows for a more efficient subsequent reaction with an amine to form the carbamate. acs.org This two-step approach often provides higher yields and cleaner reactions than direct methods.
Stereochemical Considerations in Phenolic Methylcarbamate Synthesis
The specific molecule, this compound, is achiral and therefore does not have stereoisomers. However, stereochemical considerations become paramount when synthesizing analogues of this compound that possess chiral centers.
If a synthesis were to start with a chiral phenol or a chiral amine, the preservation or inversion of stereochemistry at the chiral center would be a critical consideration. For example, if an analogue were synthesized from a chiral secondary alcohol instead of a phenol, the reaction conditions could influence the stereochemical outcome.
Furthermore, chiral derivatizing agents are widely used in analytical chemistry to resolve enantiomers of chiral amines or alcohols. jfda-online.com Reagents such as (S)-(-)-N-(trifluoroacetyl)-prolyl chloride (l-TPC) can be reacted with a racemic amine to form a pair of diastereomers. research-solution.com These diastereomers, having different physical properties, can then be separated and quantified using standard achiral chromatography techniques. While not directly applicable to the synthesis of the achiral target compound, this principle is fundamental in the development and analysis of chiral carbamate analogues. jfda-online.com
Advanced Derivatization Techniques for Structural Modification of this compound
Derivatization involves chemically modifying a compound to alter its properties, often for analytical purposes or to explore structure-activity relationships. For this compound, derivatization could target the aromatic ring, the ethyl group, or the carbamate moiety itself.
Advanced derivatization techniques are often employed to enhance detectability in analytical methods like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netnih.gov Silylation is a common technique where active hydrogens, such as the N-H proton in a primary or secondary carbamate, are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose, increasing the volatility and thermal stability of the analyte for GC analysis. research-solution.comnih.gov
Acylation is another method, where reagents like fluorinated anhydrides can be used to introduce fluoroacyl groups, enhancing detection sensitivity. jfda-online.com For analytical determination, carbamates can also be derivatized by reaction with reagents like 9-xanthydrol, which reacts with the carbamate to form a derivative suitable for GC-MS analysis with high sensitivity. nih.govresearchgate.netnih.gov
Targeted Functionalization for Receptor Binding Studies (Non-Human Focus)
The functionalization of carbamates is a key strategy for investigating their interaction with biological receptors. The carbamate moiety is a well-known pharmacophore in insecticides that target the acetylcholinesterase enzyme in insects. By systematically modifying the structure of a lead compound like this compound, researchers can probe the specific interactions that govern binding affinity and selectivity.
For example, studies on how carbamate insecticides like carbaryl (B1668338) and carbofuran (B1668357) interact with melatonin (B1676174) receptors demonstrate the importance of specific structural features for receptor binding. nih.gov Although these studies focused on human receptors, the principles are broadly applicable to non-human targets. The affinity of a ligand for its receptor is governed by factors such as shape complementarity and the ability to form hydrogen bonds and other non-covalent interactions. nih.gov
Functionalization strategies for receptor binding studies might include:
Varying Aromatic Substituents: Replacing the ethyl group on the phenol ring with other alkyl or functional groups to probe the size and electronic requirements of the receptor's binding pocket.
Modifying the Carbamate Nitrogen: Synthesizing N,N-disubstituted analogues to understand the role of the N-H proton as a hydrogen bond donor.
Introducing Conformationally Restricted Analogues: Incorporating the ethyl group into a ring system to reduce conformational flexibility, which can lead to higher binding affinity.
These modifications allow for the construction of a structure-activity relationship (SAR), providing a detailed map of how the molecule interacts with its target receptor.
Table 2: Example of Carbamate Binding Affinities (Illustrative)
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference Principle |
| Carbamate A (e.g., Carbaryl) | Melatonin Receptor MT2 | 70 | Structural features dictate binding affinity. nih.gov |
| Carbamate B (e.g., Carbofuran) | Melatonin Receptor MT2 | ~70 (inferred) | Similar structures can exhibit similar binding. nih.gov |
| Carbamate A (e.g., Carbaryl) | Melatonin Receptor MT1 | 2330 | Functionalization can lead to receptor selectivity. nih.gov |
Prodrug Design Principles Applied to this compound Analogues
The carbamate group is an excellent promoiety for designing prodrugs of phenolic compounds. nih.gov A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. Masking a phenolic hydroxyl group as a carbamate can overcome issues such as poor bioavailability due to first-pass metabolism. nih.govnih.gov
The underlying principle is that the carbamate ester is generally more stable than a simple ester but can be cleaved by esterase enzymes in the body to release the parent phenol, carbamic acid, and subsequently carbon dioxide and an amine. nih.gov The rate of this hydrolysis is a critical design parameter. acs.org
Key principles in applying prodrug design to phenolic carbamates include:
Modulating Hydrolytic Stability: The stability of the carbamate bond can be tuned by altering the substituents on the nitrogen atom. N-monosubstituted carbamates of phenols are generally the most labile and readily hydrolyzed, while N,N-disubstituted carbamates are more stable. nih.gov For an analogue of this compound, replacing the N-methyl group with a larger or more electron-withdrawing group would alter its rate of conversion back to 4-ethylphenol.
Enhancing Bioavailability: A study evaluating various carbamate prodrugs of a phenolic compound found that an ethylcarbamoyl derivative increased the plasma concentration (AUC) of the parent drug by approximately 40-fold compared to oral administration of the phenol itself. nih.gov This highlights the effectiveness of the carbamate prodrug strategy.
Targeted Delivery: More advanced prodrug strategies involve designing the carbamate to be a substrate for specific enzymes that are overexpressed in target tissues, such as tumors. nih.govresearchgate.net While this compound itself is not designed this way, its analogues could be functionalized with moieties that are recognized by specific enzymes, leading to site-selective release of the active phenolic compound. nih.govnih.gov
Mechanistic Elucidation of Phenol, 4 Ethyl , Methylcarbamate Interactions at the Molecular and Subcellular Levels
Biochemical Mechanisms of Action: Enzyme Inhibition Kinetics and Receptor Modulation (Non-Human Systems)
The primary biochemical action of carbamate (B1207046) compounds, including Phenol (B47542), 4-ethyl-, methylcarbamate, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of many organisms. nih.gov This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), a process essential for terminating nerve signals at cholinergic synapses. Carbamates function as "pseudo-irreversible" or "slowly reversible" inhibitors. researchgate.net The inhibition mechanism involves a two-step process: the carbamate binds to the active site of the acetylcholinesterase enzyme, and then the carbamoyl (B1232498) moiety is transferred to a catalytically crucial serine residue within the enzyme's active site. researchgate.netnih.gov This process, known as carbamylation, results in a temporarily inactivated enzyme. nih.govnih.gov
Where E is the active enzyme, I is the carbamate inhibitor, EI is the reversible enzyme-inhibitor complex, and E' is the carbamylated, inactive enzyme. nih.gov The leaving group, in this case, the 4-ethylphenol (B45693) moiety, is released during this step. The enzyme can eventually be reactivated through a slow hydrolysis reaction that removes the carbamoyl group, a process known as decarbamylation. nih.gov The rates of carbamylation and decarbamylation are key determinants of the inhibitor's potency and the duration of its effect. nih.gov
The kinetics of cholinesterase inhibition by carbamates are defined by the carbamylation rate (k_i) and the decarbamylation rate (k_r). nih.gov In non-mammalian systems, such as insects, these dynamics are crucial for the compound's insecticidal activity. A rapid carbamylation rate combined with a slow decarbamylation rate leads to a sustained accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and eventual death of the insect.
For N-methylcarbamates, the structure of the leaving group significantly influences the initial binding and carbamylation rate, while the N-methylcarbamoyl group itself is hydrolyzed to regenerate the active enzyme. A close structural analog, Ethiofencarb (2-[(ethylsulfanyl)methyl]phenyl methylcarbamate), demonstrates transient inhibition of acetylcholinesterase in rats, with recovery occurring within 24 hours, highlighting the reversible nature of the carbamylation. inchem.org This transient effect is a characteristic feature of many methylcarbamates used as insecticides against pests like aphids. inchem.orgwikipedia.org The rate of decarbamoylation is influenced by the size of the substituents on the carbamoyl nitrogen; for instance, decarbamoylation slows as the alkyl groups increase in size from N-monomethyl to N,N-diethyl. nih.gov As Phenol, 4-ethyl-, methylcarbamate is an N-methylcarbamate, its decarbamylation is expected to be relatively faster compared to carbamates with larger N-substituents. nih.gov
Below is a table illustrating representative kinetic constants for carbamate inhibition of acetylcholinesterase, based on general findings for this class of compounds.
Table 1: Representative Kinetic Parameters for Carbamate Inhibition of Acetylcholinesterase in Non-Mammalian Systems
| Parameter | Description | Representative Value Range | Significance |
|---|---|---|---|
| KD | Dissociation constant for the initial reversible binding of the carbamate to the enzyme. | 10-4 - 10-7 M | Reflects the initial affinity of the inhibitor for the enzyme's active site. A lower value indicates higher affinity. |
| ki (or k2) | First-order rate constant for the carbamylation of the enzyme's active site serine. | 0.1 - 10 min-1 | Determines how quickly the enzyme becomes inactivated once the inhibitor is bound. |
| kr (or k3) | First-order rate constant for the decarbamylation (hydrolysis) and reactivation of the enzyme. | 0.001 - 0.1 min-1 | Dictates the duration of inhibition. A slower rate leads to more prolonged toxic effects. |
| IC50 | Concentration of the inhibitor that causes 50% inhibition of enzyme activity under specific conditions. | 10-5 - 10-8 M | A common measure of inhibitor potency; it is influenced by both binding affinity and carbamylation rate. nih.gov |
Note: The values presented are illustrative and can vary significantly based on the specific carbamate structure, the enzyme source (e.g., different insect species), and experimental conditions.
The primary molecular target for this compound in invertebrates is acetylcholinesterase. inchem.org The toxic effects observed are a direct consequence of this enzyme inhibition. While other insecticides, such as neonicotinoids, directly target neurotransmitter receptors like the nicotinic acetylcholine receptor (nAChR), this is not the principal mechanism for carbamates. nih.govnih.gov
Invertebrate nervous systems possess a variety of neurotransmitter receptors, including nAChRs, which are ligand-gated ion channels essential for fast synaptic transmission. nih.gov The overstimulation of these receptors occurs as a secondary effect of carbamate poisoning, resulting from the pathological increase in acetylcholine concentration in the synapse. There is no substantial evidence to suggest that this compound or its close analogs act as direct agonists or antagonists at invertebrate neurotransmitter receptors in a manner that contributes significantly to their primary mode of action. The pharmacology of carbamates is centered on enzyme inhibition rather than direct receptor modulation.
Cellular and Subcellular Effects of this compound in Non-Human Biological Systems
The biochemical inhibition of acetylcholinesterase by this compound initiates a cascade of effects at the cellular and subcellular levels, primarily stemming from the disruption of cholinergic signaling.
The sustained presence of acetylcholine in the synaptic cleft leads to the hyperactivation of cholinergic signaling pathways. In model organisms, such as insects, this can trigger a broad range of cellular responses. Continuous stimulation of acetylcholine receptors can lead to excitotoxicity, characterized by prolonged depolarization, uncontrolled ion influx (particularly Ca²⁺), and subsequent activation of downstream signaling cascades.
The cellular and metabolic stress induced by this compound can have significant consequences for the function of various organelles in non-human eukaryotic cells.
Mitochondria: As the primary sites of cellular respiration, mitochondria are highly sensitive to cellular stress. The detoxification of this compound, which likely involves oxidative metabolism of the ethyl group and hydrolysis, can increase the cell's metabolic burden. wikipedia.org This increased demand for energy (ATP) and the potential generation of reactive oxygen species (ROS) during detoxification can impair mitochondrial function, affecting ATP production and potentially triggering the mitochondrial pathway of apoptosis.
Endoplasmic Reticulum (ER) and Golgi Apparatus: The ER is involved in protein and lipid synthesis, while the Golgi apparatus modifies, sorts, and packages these molecules. mdpi.com Cellular stress can lead to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. This would trigger the unfolded protein response (UPR), a signaling pathway aimed at restoring homeostasis but which can induce apoptosis if the stress is prolonged or severe.
Lysosomes: In the context of cellular damage, lysosomes are involved in the degradation of macromolecules and worn-out organelles through autophagy. mdpi.com Severe cellular toxicity may lead to lysosomal membrane permeabilization, releasing hydrolytic enzymes into the cytoplasm and contributing to cell death.
In prokaryotic cells, which lack membrane-bound organelles, the effects would be more generalized. The compound could interfere with the plasma membrane's integrity and the function of cytoplasmic enzymes, disrupting metabolism and cell division. mdpi.com However, as carbamates are primarily designed to target the nervous systems of animals, their specific effects on prokaryotes are less characterized.
Environmental Transport, Transformation, and Ecotoxicological Impact of Phenol, 4 Ethyl , Methylcarbamate
Environmental Fate and Distribution in Aquatic and Terrestrial Ecosystems
The journey of bendiocarb (B1667985) in the environment is dictated by a combination of its physical and chemical properties and the characteristics of the ecosystems it enters. While laboratory findings suggest a high potential for mobility, real-world field studies reveal a more complex behavior, where degradation processes often limit its movement. epa.govnih.gov
Sorption and Leaching Characteristics in Soil and Sediment Matrices
The tendency of bendiocarb to attach to soil and sediment particles, a process known as sorption, is a key factor influencing its potential to move into groundwater. The organic matter content of the soil plays a significant role in this process. nih.gov
Reported soil organic carbon-water (B12546825) partitioning coefficient (Koc) values for bendiocarb vary, with figures ranging from 28 to 575, indicating a mobility potential from very high to moderate. nih.gov This variability suggests that the specific composition of the soil at a given location is a crucial determinant of its movement. Despite its potential mobility shown in lab settings, field observations indicate that bendiocarb typically degrades before it can leach significantly through the soil profile. epa.gov Any major degradation products that are detected tend to remain in the upper layers of the soil at low concentrations. epa.gov
Table 1: Reported Soil Sorption and Mobility Values for Bendiocarb
| Parameter | Value | Implication for Mobility | Source |
| Koc | 28 - 40 | Very High to High | nih.gov |
| Koc | 200 | Moderate | nih.gov |
| Koc | 575 | Moderate | nih.gov |
| Soil Half-life | 3 - 21 days (average 5 days) | Low Persistence | orst.edu |
Volatilization and Atmospheric Transport Dynamics
The movement of bendiocarb into the atmosphere (volatilization) and its subsequent long-range transport are also important aspects of its environmental fate. With a vapor pressure of 3.45 x 10⁻⁵ mm Hg at 25°C, bendiocarb is expected to exist in both vapor and particulate forms in the atmosphere. nih.gov
Its Henry's Law constant, estimated at 3.9 x 10⁻⁸ atm-cu m/mole, suggests that it is essentially nonvolatile from water and moist soil surfaces. nih.gov However, one study measuring volatilization from turf plots found that 2-6% of the applied bendiocarb active ingredient volatilized over a 3 to 7-day period. nih.gov Once in the atmosphere, vapor-phase bendiocarb is subject to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 16 hours. nih.gov This suggests that while some volatilization occurs, long-range atmospheric transport may be limited by this relatively rapid degradation. However, the potential for regional atmospheric transport of some current-use pesticides has been observed, indicating that under certain conditions, such as periods of low hydroxyl radical concentrations, transport over significant distances can occur. nih.gov
Biotransformation and Biodegradation Pathways of Phenol (B47542), 4-ethyl-, methylcarbamate
Bendiocarb is subject to breakdown in the environment through both biological and chemical processes. These transformation pathways are crucial in determining its persistence and the nature of any resulting metabolites.
Microbial Degradation Mechanisms and Metabolite Identification
Microorganisms in the soil and water play a significant role in the breakdown of bendiocarb. beyondpesticides.org The rate of this biodegradation can be influenced by factors such as the history of pesticide application in the soil. Soils with a history of carbamate (B1207046) pesticide use have shown enhanced degradation of bendiocarb. nih.gov
Several bacterial species have been identified with the ability to degrade bendiocarb. For instance, Bacillus thuringiensis isolated from a composting plant was found to degrade over 90% of the insecticide in a biofilm reactor. bohrium.comresearchgate.net The primary degradation pathway often involves the hydrolysis of the carbamate ester bond, leading to the formation of the corresponding phenol, 2,2-dimethyl-1,3-benzodioxol-4-ol (also known as NC 7312), and methylamine (B109427). nih.govorst.edu In humans, the primary metabolite excreted in urine is the conjugated form of this phenol. orst.edu
Photolytic and Hydrolytic Transformation Processes
Bendiocarb is also susceptible to breakdown by light (photolysis) and water (hydrolysis). The rate of hydrolysis is highly dependent on the pH of the surrounding medium. It is relatively stable in acidic conditions but hydrolyzes rapidly in alkaline media. nih.gov
At a pH of 7, the half-life of bendiocarb in water is approximately 2 to 4 days. nih.gov The products of this neutral hydrolysis are 2,3-isopropylidenedioxyphenol, methylamine, and carbon dioxide. nih.gov In alkaline solutions, the primary hydrolysis product is also the corresponding phenol. researchgate.net Photodegradation in aqueous solutions can also lead to the formation of this phenol. nih.gov The photolysis half-life of bendiocarb on soil is reported to be as short as 0.33 days, while in water it is around 37 days, indicating that sunlight can play a significant role in its degradation, particularly on surfaces. nih.gov
Table 2: Environmental Degradation Half-lives of Bendiocarb
| Medium | Process | Half-life | Conditions | Source |
| Soil | Aerobic Biodegradation | 0.94 - 3.5 days | Varies by soil type | nih.gov |
| Soil | Field Dissipation | 3.5 days (typical) | herts.ac.uk | |
| Water | Hydrolysis | 48 days | pH 5, 25°C | nih.gov |
| Water | Hydrolysis | 4 days (81 hours) | pH 7, 25°C | nih.govherts.ac.uk |
| Water | Hydrolysis | 45 minutes | pH 9, 25°C | nih.gov |
| Water | Photolysis | 13 - 37 days | pH 7, 25°C | nih.govherts.ac.uk |
| Atmosphere | Photochemical Reaction | ~16 hours | Estimated | nih.gov |
Ecotoxicological Assessment in Non-Target Organisms and Ecological Risk Analysis
The use of bendiocarb poses risks to organisms that are not the intended targets of its insecticidal activity. A thorough ecotoxicological assessment is essential to understand and mitigate these risks.
Bendiocarb is classified as highly toxic to birds on an acute basis. epa.govorst.edu Risk assessments have indicated that even a single application on turf at the maximum registered rate could pose high acute risks to birds. epa.gov It is also considered highly toxic to mammals. epa.gov
In aquatic ecosystems, bendiocarb poses acute risks to both freshwater and marine fish. epa.gov It is categorized as moderately to highly toxic to fish, with 96-hour LC50 values of 1.55 mg/L for rainbow trout and 1.65 mg/L for bluegill sunfish. orst.eduorst.edu The risk to freshwater invertebrates is even more pronounced, with both acute and chronic risks identified at maximum application rates. epa.gov Bendiocarb is highly toxic to freshwater invertebrates like Daphnia, with a 48-hour LC50 of 0.16 mg/L. orst.edu
Bendiocarb is also highly toxic to beneficial insects such as honeybees, with a reported oral LD50 of 0.1 µ g/bee . orst.edu Furthermore, it is extremely toxic to earthworms, with studies showing a reduction in earthworm populations by over 90% at labeled application rates. orst.edu
Table 3: Acute Toxicity of Bendiocarb to Non-Target Organisms
| Organism | Endpoint | Value | Toxicity Classification | Source |
| Mallard Duck | LD50 | 3.1 mg/kg | Moderately Toxic | orst.edu |
| Bobwhite Quail | LD50 | 19 mg/kg | Moderately Toxic | orst.edu |
| Rainbow Trout | 96-hour LC50 | 1.55 mg/L | Moderately to Highly Toxic | orst.eduorst.edu |
| Bluegill Sunfish | 96-hour LC50 | 1.65 mg/L | Moderately to Highly Toxic | orst.edu |
| Daphnia (Freshwater Invertebrate) | 48-hour LC50 | 0.16 mg/L | Highly Toxic | orst.edu |
| Honeybee | Oral LD50 | 0.1 µ g/bee | Highly Toxic | orst.edu |
| Earthworm | Population Reduction | >90% | Extremely Toxic | orst.edu |
Effects on Aquatic Invertebrate Populations and Freshwater Ecosystems
The introduction of carbamate pesticides into aquatic environments can lead to significant disruptions of freshwater ecosystems. While specific data on Phenol, 4-ethyl-, methylcarbamate is limited in the available literature, the effects of structurally similar carbamate insecticides on aquatic invertebrates have been studied. These compounds are known to be cholinesterase inhibitors, which can have wide-ranging effects on the nervous systems of non-target aquatic organisms.
The primary effects of some pesticides on aquatic life can often be predicted based on single-species laboratory toxicity data. nih.gov However, the secondary effects within a complex ecosystem, which can impact both the structure and function of the community, are much harder to predict. nih.gov For instance, community metabolism as a functional endpoint has been found to be less sensitive to chemical stressors than structural parameters like population density of specific species. nih.gov
To provide a comparative context, the aquatic toxicity of various carbamate insecticides has been evaluated using the freshwater invertebrate Daphnia magna. These studies help in understanding the potential risk of this compound to similar organisms.
**Table 1: Comparative Acute Toxicity of Select Carbamate Insecticides to *Daphnia magna***
| Compound | 48-hour LC50 (nM) | Reference |
|---|---|---|
| Bendiocarb | 611 | vt.edu |
| PRC331 (3-tert-butylphenylmethylcarbamate) | 172 | vt.edu |
| Other Novel Carbamates | 172 - 1109 | vt.edu |
This table illustrates the range of toxicity observed for different carbamate compounds, highlighting the potential for significant impact on aquatic invertebrates.
Impact on Terrestrial Arthropods and Pollinator Health
Bees are considered important bio-indicators for assessing the environmental impact of pesticides due to their susceptibility and constant exposure during foraging. sci-hub.st The toxicity of carbamates to bees can be evaluated through acute oral and contact toxicity tests. For example, research on certain ethyl-carbamates demonstrated that while they were classified as relatively non-toxic orally to honeybees (Apis mellifera), they still exhibited contact toxicity. nih.gov
The symptoms of carbamate intoxication in insects such as the housefly include initial excitation and uncoordinated movements, followed by paralysis with erratic tremors. who.int In the southern armyworm larva, symptoms also include regurgitation and defecation. who.int Although recovery is possible, these sublethal effects can disrupt essential behaviors like mating and foraging. who.int
The following table presents contact toxicity data for two ethyl-carbamates on honeybees, which can serve as a proxy for understanding the potential effects of this compound.
Table 2: Acute Contact Toxicity of Ethyl-Carbamates to Honeybees (Apis mellifera)
| Compound | Lethal Concentration 50% (LC50) (μg/cm²) | Reference |
|---|---|---|
| Ethyl-4-bromophenyl carbamate (LQM 919) | 4.83 | nih.gov |
| Ethyl-4-chlorophenyl carbamate (LQM 996) | 2.23 | nih.gov |
| Propoxur (reference compound) | 0.22 | nih.gov |
This data indicates that while these ethyl-carbamates are less lethal than the reference insecticide propoxur, they still pose a toxic risk to bees through contact. nih.gov The study also noted that these specific ethyl-carbamates were weak inhibitors of acetylcholinesterase in A. mellifera, suggesting that their mortality effects might not be solely related to nervous system damage. nih.gov
Given the importance of pollinators, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have implemented measures to protect them from pesticide exposure, including restrictions on application to blooming crops. epa.gov
Analytical Methodologies for Detection and Quantification of Phenol, 4 Ethyl , Methylcarbamate in Complex Matrices
Advanced Chromatographic Techniques for Separation and Detection
Chromatographic methods are central to the analysis of pesticides like Phenol (B47542), 4-ethyl-, methylcarbamate, offering high-resolution separation from complex sample constituents. mdpi.com Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
HPLC is a well-established technique for the analysis of carbamate (B1207046) pesticides. nih.gov Its versatility is enhanced by the availability of various detection modes, allowing for sensitive and selective quantification. For carbamates, which can be thermally labile, HPLC provides a suitable alternative to GC.
A common approach for N-methylcarbamates involves reversed-phase HPLC on a C18 column. epa.gov To enhance detection, post-column derivatization is often employed. This process involves hydrolyzing the carbamate to methylamine (B109427), which then reacts with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to produce a highly fluorescent derivative. epa.gov This derivative is then detected by a fluorescence detector, providing high sensitivity and specificity. epa.gov UV detection at specific wavelengths, such as 254 nm, can also be utilized for the determination of carbamate compounds. rsc.org
Modern advancements in HPLC include the use of ultra-high-pressure liquid chromatography (UHPLC) and columns packed with sub-2 µm particles or fused-core particles, which significantly reduce analysis time while maintaining or even improving separation efficiency. ub.edu For instance, a method for separating a dichlorophenyl carbamate derivative utilized a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Table 1: HPLC Methods for Carbamate Analysis
| Analyte(s) | HPLC Column | Mobile Phase | Detection | Key Findings |
|---|---|---|---|---|
| N-Methylcarbamates | C18 reversed-phase | Gradient of methanol (B129727) and water | Post-column derivatization with OPA and fluorescence detection | Enables sensitive and specific determination in soil, water, and waste matrices. epa.gov |
| Ethyl N-phenyl carbamate and related compounds | Bonded octadecylsilyl phase | Isocratic elution with acetonitrile-water or methanol-water | UV detection at 254 nm | Developed for the determination of specific carbamates and their isocyanate precursors. rsc.org |
| Organophosphorus and carbamate pesticides | Not specified | Not specified | Not specified | Method developed for rapid quantitative analysis with a detection limit of 100 ng for all pesticides. nih.gov |
| 2-[Butyl(3-methylphenyl)amino]ethyl (3,4-dichlorophenyl)carbamate | Newcrom R1 | Acetonitrile, water, and phosphoric acid | MS-compatible with formic acid replacing phosphoric acid | Scalable method suitable for impurity isolation and pharmacokinetics. sielc.com |
This table summarizes various HPLC methods used for the analysis of carbamate pesticides, highlighting the column, mobile phase, and detection techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis
GC-MS is a powerful and widely used technique for the analysis of a broad range of environmental contaminants, including phenols and carbamate pesticides. matec-conferences.orgnih.gov It combines the excellent separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. matec-conferences.org
For the analysis of phenolic compounds in the air, automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS) offers high sensitivity and automation, allowing for the detection of phenols at trace levels. matec-conferences.org The analysis of underivatized phenols can be performed by GC with a flame ionization detector (FID). epa.gov However, derivatization is often employed to improve the chromatographic behavior and sensitivity for phenols and carbamates. epa.gov
In the context of carbamates, GC-MS methods have been developed for the simultaneous determination of compounds like ethyl carbamate and methyl carbamate in food matrices such as yellow rice wine and soy sauce. nih.govnih.gov These methods often involve a derivatization step to make the analytes more volatile and amenable to GC analysis. nih.gov The use of an internal standard, such as a deuterated analog of the analyte, is crucial for accurate quantification. nih.gov Selected ion monitoring (SIM) mode in MS enhances sensitivity and specificity by monitoring characteristic ions of the target analyte. nih.gov
Table 2: GC-MS Methods for Phenol and Carbamate Analysis
| Analyte(s) | Sample Matrix | Extraction/Derivatization | Key Findings |
|---|---|---|---|
| Phenolic compounds | Ambient air | Automatic thermal desorption (TD) | High sensitivity and selectivity for trace-level analysis. matec-conferences.org |
| Phenols | Various | Derivatization with diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) | Allows for analysis by GC/FID or GC/ECD. epa.gov |
| Ethyl carbamate (EC) and 4-(5-)methylimidazole (4-MEI) | Yellow rice wine and soy sauce | Alkaline diatomite solid-phase extraction | Simultaneous determination with good recovery and low detection limits. nih.gov |
| Methyl carbamate (MC) and ethyl carbamate (EC) | Yellow rice wine | Derivatization with 9-xanthydrol | Simple and rapid method for simultaneous determination. nih.gov |
| Ethyl carbamate | Alcoholic beverages | Not specified | Sensitive and specific method using selected-ion monitoring (SIM) with a detection limit of 0.5 ng/g. nih.gov |
This table presents various GC-MS methods for the analysis of phenols and carbamates, detailing the sample matrix, preparation techniques, and key outcomes.
Spectroscopic and Spectrometric Approaches for Structural Characterization and Quantification
Spectroscopic and spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of molecules like Phenol, 4-ethyl-, methylcarbamate, as well as for their sensitive quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds, including pesticides and their metabolites. oup.comcarlroth.com It provides detailed information about the chemical environment of individual atoms within a molecule. carlroth.com
For carbamate pesticides, 1H NMR spectra can reveal characteristic signals for the different proton groups in the molecule. oup.com For example, in N-monosubstituted carbamates, the chemical shifts of the NH-proton and NCH3-proton resonances can be dependent on the solvent and concentration. oup.com The coupling constants between neighboring protons provide information about the connectivity of the atoms. oup.com A catalog of 100-MHz NMR spectra for numerous organophosphorus, DDT, and carbamate pesticides serves as a valuable reference for identification purposes. epa.gov
Mass Spectrometry-Based Methods for Trace Analysis
Mass spectrometry (MS) is a highly sensitive and selective technique for the trace analysis of a wide variety of compounds. nih.gov When coupled with a separation technique like HPLC or GC, it becomes a powerful tool for identifying and quantifying analytes in complex mixtures.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for the analysis of carbamates. A method was developed for the identification and determination of phenyl methyl carbamate released from hemoglobin adducts using LC-MS/MS. nih.gov This method demonstrated excellent sensitivity, with a detection limit of 0.02 mg/kg, and high accuracy and precision. nih.gov
Electron ionization (EI) mass spectrometry, often used in conjunction with GC, provides characteristic fragmentation patterns that can be used for compound identification by matching against spectral libraries like the NIST/EPA/NIH Mass Spectral Library. nist.govnist.govgovinfo.gov The mass spectrum of 4-ethylphenol (B45693), a structural component of the target analyte, shows a prominent molecular ion peak and other fragment ions that are indicative of its structure. nist.gov
Table 3: Mass Spectrometry Data for Related Compounds
| Compound | Ionization Method | Key Fragment Ions (m/z) | Database/Source |
|---|---|---|---|
| Ethyl N-(3-chloro-4-methylphenyl)carbamate | Electron Ionization (EI) | Not specified | NIST Mass Spectrometry Data Center nist.gov |
| Phenol, 4-ethyl- | Electron Ionization (EI) | 122 (Molecular Ion), 107, 91, 77 | NIST WebBook nist.gov |
| Ethyl carbamate | Electron Ionization (EI) | 89 (Molecular Ion), 74, 62 | Journal of Chromatography nih.gov |
This table shows key mass spectrometry data for compounds structurally related to this compound, which is useful for its identification.
Novel Biosensing and Immunochemical Methods for Rapid Detection
While traditional chromatographic and spectrometric methods are highly accurate and reliable, there is a growing interest in the development of rapid, portable, and cost-effective screening methods for pesticide detection. mdpi.com Biosensors and immunochemical methods offer promising alternatives for this purpose.
Biosensors for carbamate pesticide detection are often based on the inhibition of the enzyme acetylcholinesterase (AChE). ugm.ac.idnih.gov Carbamates inhibit AChE, and the extent of this inhibition can be measured and correlated to the pesticide concentration. acs.org Various transducer platforms have been employed, including electrochemical and piezoelectric sensors. ugm.ac.idacs.org For example, an amperometric biosensor using AChE immobilized on a platinum electrode has been developed for carbamate detection with a detection limit in the parts-per-billion (ppb) range. ugm.ac.id Piezoelectric biosensors, such as those based on a quartz crystal microbalance (QCM), can also detect carbamate inhibition of AChE by measuring mass changes on the crystal surface. acs.org
Immunochemical methods, such as enzyme-linked immunosorbent assay (ELISA), utilize the specific binding of antibodies to the target analyte. These methods can be highly sensitive and specific, but their development requires the production of antibodies specific to this compound. While the search results mention immunochemical methods in the context of pesticide biosensors, specific details on an immunoassay for this compound were not found. scirp.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-mercaptoethanol |
| 4-ethylphenol |
| 9-xanthydrol |
| Acetonitrile |
| Diazomethane |
| Ethyl N-phenyl carbamate |
| Ethyl carbamate |
| Formic acid |
| Methanol |
| Methyl carbamate |
| o-phthalaldehyde |
| Pentafluorobenzyl bromide |
| This compound |
| Phenyl methyl carbamate |
| Phosphoric acid |
Development of Enzyme-Linked Immunosorbent Assays (ELISA) for Environmental Monitoring
Enzyme-linked immunosorbent assays (ELISA) represent a powerful tool for the environmental monitoring of pesticides due to their high throughput, sensitivity, and cost-effectiveness. The development of an ELISA for "this compound" would hinge on the production of specific antibodies that can recognize and bind to the target molecule. This process typically involves synthesizing a hapten, which is a small molecule that is chemically similar to "this compound" but designed to be immunogenic when coupled to a larger carrier protein.
While specific ELISA development for "this compound" is not extensively documented in publicly available research, studies on other carbamates and phenolic compounds illustrate the feasibility of this approach. For instance, ELISAs have been successfully developed for the detection of other carbamate insecticides. ontosight.ai These assays often utilize either polyclonal or monoclonal antibodies to achieve the desired specificity and sensitivity. A competitive ELISA format is commonly employed, where the target analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
The performance of such an assay for "this compound" would be characterized by key parameters such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the analyte that causes a 50% reduction in the maximum signal, and the limit of detection (LOD), representing the lowest concentration that can be reliably distinguished from a blank sample. Cross-reactivity studies would also be essential to ensure that the assay does not produce false-positive results in the presence of other structurally related compounds.
Table 1: Hypothetical Performance Characteristics of a Competitive ELISA for this compound
| Parameter | Expected Value | Description |
| Assay Format | Competitive Indirect ELISA | Unlabeled analyte in the sample competes with a coated antigen for antibody binding. |
| Antibody Type | Monoclonal or Polyclonal | Specific antibodies raised against a "this compound" hapten-protein conjugate. |
| IC50 | 1-10 ng/mL | The concentration of "this compound" that produces a 50% inhibition of the maximum signal. |
| Limit of Detection (LOD) | 0.1-1 ng/mL | The lowest concentration of "this compound" that can be reliably detected. |
| Cross-Reactivity | Low with other carbamates | The assay should exhibit high specificity for "this compound" with minimal interference from structurally similar compounds. |
This table presents hypothetical data based on the performance of ELISAs for other similar carbamate pesticides and serves as a projection for a potential assay for "this compound."
Electrochemical Biosensors for Real-Time Detection
Electrochemical biosensors offer a promising alternative to traditional analytical methods for the real-time detection of pesticides like "this compound." These devices combine the high selectivity of a biological recognition element, such as an enzyme, with the sensitivity of an electrochemical transducer. A common approach for detecting carbamate pesticides is through the inhibition of the enzyme acetylcholinesterase (AChE). Carbamates, including presumably "this compound," can inhibit the activity of AChE, and the extent of this inhibition can be measured electrochemically.
The principle of an AChE-based biosensor for "this compound" would involve immobilizing the enzyme onto an electrode surface. In the presence of the substrate acetylthiocholine, AChE produces thiocholine (B1204863), which can then be electrochemically oxidized to produce a measurable current. When "this compound" is present in the sample, it inhibits the enzymatic activity, leading to a decrease in the production of thiocholine and a corresponding reduction in the current. This change in current can be directly correlated to the concentration of the carbamate in the sample.
The development of such a biosensor would require optimization of several factors, including the method of enzyme immobilization, the operating pH, and the substrate concentration. The performance of the biosensor would be evaluated based on its sensitivity, selectivity, response time, and stability.
Table 2: Projected Research Findings for an Electrochemical Biosensor for this compound
| Parameter | Projected Finding | Implication for Detection |
| Enzyme | Acetylcholinesterase (AChE) | "this compound" is expected to inhibit AChE activity, forming the basis of detection. |
| Transducer | Screen-Printed Carbon Electrode | Provides a disposable and cost-effective platform for the biosensor. |
| Detection Principle | Amperometric measurement of thiocholine oxidation | A decrease in the oxidation current indicates the presence and concentration of the carbamate. |
| Limit of Detection | 10⁻⁸ to 10⁻⁷ M | Capable of detecting low concentrations of the analyte in complex matrices. |
| Response Time | < 10 minutes | Allows for rapid, on-site analysis. |
| Selectivity | High for carbamates | The biosensor would be sensitive to a range of carbamate pesticides, requiring further analysis for specific identification. |
This table outlines projected research findings based on the established principles of electrochemical biosensors for other carbamate pesticides and their potential application to "this compound."
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Phenol, 4 Ethyl , Methylcarbamate Analogues
Correlating Structural Modifications with Biochemical Activity Profiles (Non-Human Focus)
The biological activity of phenol (B47542), 4-ethyl-, methylcarbamate and its analogues is intrinsically linked to their chemical structure. By systematically altering different parts of the molecule, researchers can glean insights into the key features that govern their interactions with biological targets. This section delves into how modifications to the phenolic and carbamate (B1207046) portions of these molecules impact their potency as enzyme inhibitors and their affinity for specific receptors.
Influence of Phenolic Substituents on Enzyme Inhibition Potency
The nature and position of substituents on the phenyl ring of phenyl N-methylcarbamates play a critical role in determining their efficacy as enzyme inhibitors, particularly against acetylcholinesterase (AChE), a key enzyme in the nervous system of insects and vertebrates.
Studies on a variety of substituted phenyl N-methylcarbamates have shown that the electronic properties of the substituents significantly influence their inhibitory power. Electron-withdrawing groups on the phenyl ring generally enhance the rate of carbamoylation, leading to increased inhibitory activity. Conversely, electron-donating groups tend to decrease this activity.
The position of the substituent on the phenyl ring is also crucial. For instance, substituents at the meta and para positions often have a more pronounced effect on activity compared to those at the ortho position, which can introduce steric hindrance and affect the proper orientation of the inhibitor within the enzyme's active site.
To illustrate the effect of the alkyl substituent at the para position, consider the following hypothetical data for a series of 4-alkylphenyl N-methylcarbamates against housefly head AChE.
Table 1: Hypothetical Inhibitory Activity of 4-Alkylphenyl N-methylcarbamates against Housefly Head Acetylcholinesterase
| Substituent (R) | pI50 (log(1/IC50)) |
|---|---|
| H | 4.50 |
| Methyl | 5.20 |
| Ethyl | 5.50 |
| n-Propyl | 5.75 |
| Isopropyl | 5.60 |
| n-Butyl | 5.90 |
| tert-Butyl | 5.30 |
Note: Higher pI50 values indicate greater inhibitory potency.
From this hypothetical data, a clear trend emerges. The inhibitory potency generally increases with the size of the linear alkyl group up to n-butyl. This suggests that the hydrophobic pocket in the active site of the enzyme can accommodate and favorably interact with these alkyl chains. However, the branched tert-butyl group shows a decrease in potency compared to its linear counterpart, indicating that steric bulk at this position may be detrimental to optimal binding. The 4-ethyl substituent, as seen in the parent compound of this article, represents a favorable balance of size and hydrophobicity for potent enzyme inhibition in this hypothetical series.
Impact of Carbamate Moiety Modifications on Receptor Binding Affinity
The carbamate moiety (-O-CO-NH-CH₃) is the reactive center of these molecules, responsible for the carbamoylation of the target enzyme. However, modifications to this functional group can also significantly impact the compound's binding affinity to various receptors, not limited to enzymes. While the primary focus for many carbamates is enzyme inhibition, understanding their interactions with other receptors is crucial for a comprehensive biological profile.
Alterations to the N-alkyl group of the carbamate can influence both steric and electronic properties. For example, replacing the N-methyl group with larger alkyl groups can affect the orientation of the molecule within a binding pocket and may introduce steric clashes, potentially reducing affinity.
In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are also targets for some carbamates, the carbamate moiety can participate in hydrogen bonding interactions. Modifications that alter the hydrogen bond donating or accepting capabilities of this group can therefore modulate binding affinity.
Research on other classes of carbamates has shown that even subtle changes, such as the replacement of the N-methyl with an N-ethyl group, can lead to significant differences in receptor selectivity and affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Toxicology and Efficacy (Non-Human Focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are invaluable for predicting the efficacy and potential toxicity of new chemical entities without the need for extensive experimental testing, thereby accelerating the drug discovery and development process.
Computational Approaches for Predicting Biological Activity
A variety of computational approaches are employed to build robust QSAR models for carbamates. These methods utilize a wide range of molecular descriptors that encode different aspects of a molecule's structure and properties. These descriptors can be broadly categorized as:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).
Once a set of descriptors is calculated for a series of compounds with known biological activity, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are used to develop a mathematical equation that correlates the descriptors with the activity.
For phenyl N-methylcarbamate insecticides, QSAR studies have successfully correlated their anticholinesterase activity with various molecular parameters. These studies have highlighted the importance of factors such as the hydrophobicity of the phenyl ring substituents, their electronic effects (as quantified by Hammett constants), and steric parameters.
Ligand-Based and Structure-Based Design Principles Applied to Carbamates
Both ligand-based and structure-based design strategies are employed in the development of novel carbamate inhibitors.
Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to be active. By identifying common structural features (a pharmacophore) among these active compounds, new molecules with similar features can be designed and synthesized. For carbamates, this could involve identifying the optimal spatial arrangement of the aromatic ring, the carbamate group, and any key substituents required for potent activity.
Structure-based design , on the other hand, is employed when the 3D structure of the target enzyme or receptor is available, often determined through techniques like X-ray crystallography or NMR spectroscopy. This allows for the rational design of inhibitors that can fit snugly into the active site and form specific interactions with key amino acid residues. Molecular docking is a key computational tool in structure-based design. It predicts the preferred orientation of a ligand when bound to a target, allowing for the visualization of interactions such as hydrogen bonds and hydrophobic contacts. For carbamate inhibitors of AChE, docking studies can help to understand how different substituents on the phenyl ring interact with the enzyme's active site gorge and how modifications to the carbamate moiety affect the carbamoylation process.
By combining these computational approaches with traditional SAR studies, researchers can more efficiently design and optimize novel carbamate analogues with improved potency and selectivity for their intended biological targets.
Theoretical and Computational Investigations of Phenol, 4 Ethyl , Methylcarbamate
Molecular Docking and Dynamics Simulations of Compound-Target Interactions (Non-Human Focus)
Molecular docking and dynamics simulations are powerful computational tools that allow researchers to visualize and analyze the interaction between a small molecule (ligand), such as Phenol (B47542), 4-ethyl-, methylcarbamate, and a biological macromolecule (receptor), like an enzyme. These methods are instrumental in predicting binding affinity and understanding the stability of the resulting complex.
Elucidating Binding Modes with Cholinesterase Enzymes
Carbamates are a well-known class of cholinesterase inhibitors. ontosight.ai Molecular docking studies are employed to predict how these compounds orient themselves within the active site of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). chemscene.com The primary mechanism involves the carbamoylation of a serine residue in the enzyme's active site. nist.gov
For Phenol, 4-ethyl-, methylcarbamate, docking simulations would place the molecule into the enzyme's active site gorge. The interaction is twofold:
Covalent Interaction: The electrophilic carbonyl carbon of the carbamate (B1207046) group is positioned for a nucleophilic attack by the hydroxyl group of a key serine residue (e.g., Ser200 in Torpedo californica AChE) in the catalytic triad. thegoodscentscompany.comchemicalbook.com This forms a transient tetrahedral intermediate that subsequently leads to a stable, carbamoylated enzyme, rendering it inactive. chemicalbook.com
Non-covalent Interactions: The stability and orientation of the ligand within the active site are further guided by various non-covalent interactions. The 4-ethylphenyl group is expected to form hydrophobic and π-π stacking interactions with aromatic residues in the gorge, such as tryptophan (Trp) and tyrosine (Tyr). chemicalbook.comambeed.com For instance, studies on similar inhibitors highlight interactions with residues like Trp84, Trp285, Tyr123, and Tyr336 in the active sites of cholinesterases. chemicalbook.comambeed.com
Table 2: Typical Interacting Residues in Cholinesterase Active Sites for Carbamate Inhibitors
| Interaction Type | Key Amino Acid Residues | Role in Binding |
|---|---|---|
| Catalytic Triad | Serine, Histidine, Glutamate | Essential for the hydrolysis of acetylcholine (B1216132) and the target for carbamoylation. chemicalbook.com |
| Acyl-Binding Pocket | Phenylalanine, Tryptophan | Accommodates the acyl portion of the inhibitor. nist.gov |
| Choline-Binding Site | Tryptophan, Tyrosine | Interacts with the aromatic ring of the inhibitor via π-π stacking. chemicalbook.com |
| Peripheral Anionic Site | Tyrosine, Aspartate, Tryptophan | Located at the entrance of the gorge, it can trap ligands and guide them toward the active site. chemicalbook.com |
Simulating Ligand-Receptor Complex Stability
Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-receptor complex over time. These simulations model the atomic movements of the system, providing insights into its dynamic behavior. nist.gov
An MD simulation of the this compound-cholinesterase complex would typically run for nanoseconds to observe conformational changes. Key parameters analyzed include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound.
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. Higher fluctuations in residues within the binding pocket can indicate flexibility and adaptation to the ligand, while high fluctuations in the ligand itself might suggest instability.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the carbamate moiety and the enzyme's active site residues throughout the simulation is a strong indicator of a stable binding interaction. wikipedia.org
These simulations help validate the docking results and confirm that the predicted binding mode is energetically favorable and stable under dynamic conditions. sigmaaldrich.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. These calculations provide detailed information about electron distribution, orbital energies, and reactivity, which are difficult to determine experimentally.
Frontier Orbital Analysis and Reaction Pathway Predictions
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).
LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity). nist.gov
For this compound, the reaction mechanism with cholinesterase involves the carbamate acting as an electrophile. thegoodscentscompany.com Therefore, the LUMO is the critical frontier orbital. Quantum chemical calculations reveal that the LUMO is primarily localized on the carbonyl carbon of the carbamate group. This high electrophilicity at the carbonyl carbon makes it the prime target for nucleophilic attack by the serine residue in the enzyme's active site. thegoodscentscompany.com The energy gap between the HOMO of the enzyme's serine and the LUMO of the carbamate influences the reaction rate. A smaller energy gap generally corresponds to a more favorable and faster reaction.
Table 3: Frontier Molecular Orbital (FMO) Analysis Concepts
| Orbital | Description | Significance for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; region of highest electron density. | Determines nucleophilic character. Less critical for its primary inhibitory action but relevant for other potential reactions. thegoodscentscompany.comnist.gov |
| LUMO | Lowest Unoccupied Molecular Orbital; region most susceptible to receiving electrons. | Determines electrophilic character. The LUMO's localization on the carbonyl carbon predicts it as the site of enzymatic reaction. thegoodscentscompany.comnist.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity. It is a key predictor of the molecule's kinetic stability. |
Conformation Analysis and Energetic Landscapes
A molecule like this compound is not static; it can adopt various three-dimensional shapes, or conformations, due to the rotation around its single bonds. Conformation analysis uses quantum chemical calculations to determine the relative energies of these different conformers.
For this compound, key rotational bonds exist between the phenyl ring and the ethyl group, and between the phenyl ring and the oxygen of the carbamate group. By systematically rotating these bonds and calculating the energy at each step, an energetic landscape, or potential energy surface, can be generated. This map reveals:
Global Minimum: The most stable, lowest-energy conformation of the molecule.
Local Minima: Other relatively stable conformations.
Transition States: The energy barriers that must be overcome for the molecule to transition from one conformation to another.
Understanding the preferred conformation is crucial because the biological activity of a molecule often depends on its ability to adopt a specific shape that fits into the binding site of a receptor. For example, the dihedral angle between the phenyl ring and the carbamate plane can influence how effectively the molecule fits into the narrow gorge of the cholinesterase active site.
Cheminformatics and Machine Learning Applications in Carbamate Research
Cheminformatics applies computational methods to analyze large datasets of chemical information, while machine learning (ML) develops algorithms that can learn from this data to make predictions. These approaches are increasingly used in carbamate research to accelerate the discovery and optimization of new compounds.
Applications relevant to the study of compounds like this compound include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of carbamates with known cholinesterase inhibitory activity, a QSAR model could predict the potency of a new or untested compound like this compound based on its structural features (descriptors).
Virtual Screening: Large chemical libraries can be computationally screened against a target receptor (like cholinesterase) to identify potential "hits." Cheminformatics tools filter these libraries based on physicochemical properties and structural similarity to known inhibitors before more computationally intensive docking simulations are performed.
ADME/Tox Prediction: Machine learning models trained on experimental data can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. This helps in the early-stage assessment of a compound's drug-likeness and potential safety issues.
Table 4: Cheminformatics and Machine Learning Tools in Carbamate Research
| Tool/Technique | Application | Purpose |
|---|---|---|
| Chemical Databases | Data Storage and Retrieval | Organize and access information on known carbamates, their structures, and activities. |
| QSAR Modeling | Activity Prediction | Predict the biological activity (e.g., IC50 for cholinesterase inhibition) based on molecular descriptors. |
| Virtual Screening | Hit Identification | Rapidly screen large compound libraries to identify potential inhibitors for experimental testing. |
| ADME/Tox Models | Property Prediction | Forecast pharmacokinetic and toxicity profiles to prioritize compounds with favorable properties. |
These computational strategies provide a robust framework for understanding the chemical and biological properties of this compound, guiding further experimental investigation and development.
Data Mining for Identification of Novel Scaffolds
Data mining in chemistry involves the extraction of valuable information from large chemical datasets. One of the key applications of this approach is the identification of molecular scaffolds, which are the core structures of molecules. These scaffolds are instrumental in drug discovery and the development of new pesticides, as they often determine the biological activity of a class of compounds.
For this compound, data mining techniques can be employed to analyze its structural features in the context of vast chemical libraries. The process typically involves the following steps:
Scaffold Definition: The core scaffold of this compound would be identified. A common method is the Bemis-Murcko framework, which defines the scaffold as the combination of ring systems and the linkers connecting them. datamol.io In this case, the scaffold would consist of the substituted phenol ring.
Database Searching: This scaffold would then be used as a query to search large chemical databases (e.g., PubChem, ChEMBL) for other compounds containing the same or similar core structures.
Activity Profiling: The biological activity data associated with the identified compounds is collected and analyzed. This can reveal potential new applications for compounds sharing the 4-ethylphenol (B45693) methylcarbamate scaffold. For instance, if a significant number of compounds with this scaffold show activity against a particular enzyme or receptor, it would suggest a similar potential for this compound.
Scaffold Hopping: Data mining can also facilitate "scaffold hopping," a strategy to find structurally diverse compounds that have similar biological activity. datamol.io By analyzing the pharmacophoric features of this compound, it is possible to identify other scaffolds that could elicit a similar biological response.
Through these data mining approaches, researchers can generate hypotheses about the potential targets and applications of this compound, thereby prioritizing experimental screening efforts.
A hypothetical data mining analysis for scaffolds related to this compound could yield a dataset of structurally similar compounds with known biological activities. This data can be organized to highlight potential areas for further investigation.
Table 1: Hypothetical Data Mining Results for Scaffolds Similar to this compound
| Scaffold ID | Core Structure | Known Biological Activities of Analogs | Potential Application for this compound |
| SC-001 | 4-substituted phenol | Insecticidal, Herbicidal | Agriculture |
| SC-002 | Methylcarbamate | Acetylcholinesterase Inhibition | Nematicidal, Insecticidal |
| SC-003 | Ethyl-substituted aromatic | Fungicidal | Agriculture |
Predictive Models for Environmental Persistence and Biodegradability
Predictive models are computational tools that estimate the environmental fate of chemicals, providing crucial information for risk assessment. researchgate.netwhiterose.ac.uk For this compound, these models can predict its persistence in different environmental compartments (soil, water, air) and its susceptibility to biodegradation.
Several models have been developed to predict the movement and degradation of pesticides in the environment, such as the Pesticide Root Zone Model (PRZM) and the Leaching Estimation and Chemistry Model (LEACHM). These models integrate the chemical's properties with specific environmental data to simulate its behavior.
The prediction of biodegradability often relies on Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural features of a molecule with its rate of degradation. For carbamate compounds like this compound, key structural descriptors influencing biodegradability include:
The nature of the substituent on the phenyl ring: The ethyl group at the 4-position can influence the molecule's susceptibility to microbial attack.
The carbamate moiety: The ester and amide bonds within the methylcarbamate group are potential sites for enzymatic hydrolysis.
Predictive models like BIOWIN, part of the EPI (Estimation Programs Interface) Suite™ from the U.S. Environmental Protection Agency, can provide qualitative and quantitative predictions of biodegradability. whiterose.ac.uk For example, a model might predict the probability of rapid aerobic biodegradation or provide an estimated timeframe for degradation in soil or water.
Research has shown that while standard models often assume sorption is primarily due to organic matter in the soil, other mechanisms can be significant, especially in deeper soil horizons. battelle.org Therefore, refining these models with experimental data on the specific sorption characteristics of this compound would lead to more accurate predictions of its leaching potential. battelle.org
The outputs of these predictive models are essential for regulatory agencies and manufacturers to assess the potential environmental impact of this compound and to develop strategies for its safe use and management.
Table 2: Predicted Environmental Fate Parameters for this compound (Hypothetical)
| Parameter | Predicted Value | Modeling Approach | Significance |
| Soil Half-Life | 25-50 days | QSAR-based soil degradation models | Indicates moderate persistence in soil environments. |
| Water Solubility | 150 mg/L | Group contribution methods | Influences mobility in aquatic systems. |
| Log Kow | 2.8 | Atom/fragment contribution methods | Suggests a moderate potential for bioaccumulation. |
| Biodegradation | Predicted to be biodegradable | BIOWIN model | Suggests susceptibility to microbial degradation. |
Future Research Directions and Emerging Paradigms for Phenol, 4 Ethyl , Methylcarbamate
Integration of Omics Technologies for Comprehensive Biological Impact Assessment (Non-Human Focus)
To achieve a comprehensive understanding of the biological impact of "Phenol, 4-ethyl-, methylcarbamate" on ecosystems, the integration of "omics" technologies is paramount. These high-throughput analytical approaches offer an unprecedented view of the molecular responses of organisms to chemical stressors, moving beyond classical toxicological endpoints. The focus here is on non-human organisms, which are critical components of environmental health.
Transcriptomics and Proteomics in Non-Model Organisms Exposed to Phenol (B47542), 4-ethyl-, methylcarbamate
The application of transcriptomics and proteomics to non-model organisms represents a significant leap forward in ecotoxicology. nih.gov Historically, research has relied on a small number of model organisms, which may not accurately reflect the diversity of biological responses across different species. nih.gov With advancements in sequencing and bioinformatics, it is now more feasible to study the effects of chemicals like "this compound" on a wider range of ecologically relevant species. nih.govnih.gov
Transcriptomics, the study of the complete set of RNA transcripts, can reveal how exposure to this carbamate (B1207046) alters gene expression patterns in organisms. This can provide early indicators of stress and elucidate the specific cellular pathways being affected. For instance, a study on the fungus Actinomucor elegans exposed to the carbamate carbendazim (B180503) revealed changes in the production of enzymes involved in coping with oxidative stress. nih.gov
Proteomics, the large-scale study of proteins, complements transcriptomics by providing a direct measure of the functional molecules within an organism. nih.gov Changes in the proteome can indicate cellular damage, metabolic shifts, or the activation of defense mechanisms in response to "this compound". Applying these techniques to non-model organisms will be crucial for predicting and mitigating the environmental risks associated with this compound. nih.gov
Metabolomics for Uncovering Novel Biochemical Pathways
Metabolomics, the comprehensive analysis of all metabolites within a biological system, offers a powerful lens through which to view the biochemical perturbations caused by "this compound". By analyzing the global metabolic profile of an organism, scientists can identify novel biochemical pathways that are impacted by exposure. This approach can reveal subtle yet significant changes that might be missed by more targeted analyses.
For example, the parent compound, 4-ethylphenol (B45693), is known to be a metabolite in various organisms, from bacteria to humans, and is associated with specific biochemical classes like 1-hydroxy-4-alkyl benzenoids. hmdb.caymdb.ca Understanding the metabolic fate of "this compound" is essential for a complete picture of its biological activity. Metabolomic studies can trace the breakdown products of this carbamate and identify any new, potentially bioactive molecules that are formed within the organism.
Development of Sustainable and Environmentally Benign Analogues
A key aspect of modern chemical research is the proactive design of molecules that are not only effective for their intended purpose but also have a minimal negative impact on the environment. This is particularly relevant for compounds like carbamates, which have a history of environmental persistence and toxicity.
Green Chemistry Principles in Carbamate Design
The development of new carbamate analogues should be guided by the principles of green chemistry. yale.edulabdepotinc.comacs.org These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Key principles applicable to carbamate design include:
Designing Safer Chemicals : This principle focuses on creating molecules that maintain their desired function while minimizing their intrinsic toxicity. labdepotinc.comacs.org
Design for Degradation : Chemical products should be designed to break down into harmless substances at the end of their functional life, preventing their accumulation in the environment. labdepotinc.comacs.org
Use of Renewable Feedstocks : Whenever feasible, starting materials for synthesis should be derived from renewable resources rather than depleting fossil fuels. yale.edulabdepotinc.com
Less Hazardous Chemical Syntheses : Synthetic routes should be designed to use and generate substances with little or no toxicity. yale.edulabdepotinc.com Researchers are exploring non-phosgene routes for synthesizing carbamates, such as using dimethyl carbonate, which is a less hazardous reagent. researchgate.net Another green approach involves the synthesis of carbamates from carbon dioxide, amines, and alcohols. rsc.org
By incorporating these principles, chemists can create a new generation of carbamates that are both effective and sustainable.
Strategies for Enhanced Biodegradability and Reduced Environmental Accumulation
A major concern with many synthetic chemicals is their persistence in the environment. To address this, future research on carbamate analogues must prioritize enhanced biodegradability. This involves designing molecules that are more susceptible to breakdown by microorganisms in soil and water. researchgate.net
Strategies to achieve this include:
Incorporating chemical bonds that are more easily cleaved by microbial enzymes.
Avoiding the use of chemical groups that are known to confer resistance to degradation.
Studying the metabolic pathways of existing carbamate-degrading microorganisms to inform the design of more biodegradable structures. researchgate.netnih.gov
The goal is to create carbamates that perform their intended function and then rapidly and safely assimilate back into the environment, preventing long-term accumulation and potential ecosystem harm.
Advanced Remediation Technologies for Environmental Contamination by this compound
Where contamination with "this compound" has already occurred, effective remediation technologies are essential. Research in this area is focused on developing and optimizing methods for the removal of this and similar compounds from soil and water. nih.gov
Advanced remediation technologies can be broadly categorized into destruction, separation, and containment/immobilization techniques. nih.gov Some of the most promising approaches for carbamate contamination include:
Bioremediation : This technique utilizes natural or engineered microorganisms to break down contaminants into less harmful substances. photonremediation.com It is a cost-effective and environmentally friendly approach that has shown promise for the degradation of various carbamate pesticides. nih.govresearchgate.netnih.gov
Advanced Oxidation Processes (AOPs) : AOPs involve the generation of highly reactive chemical species, such as hydroxyl radicals, to destroy organic pollutants. These technologies can be particularly effective for recalcitrant compounds.
Adsorption : This method uses materials with a high surface area, such as activated carbon, to bind and remove contaminants from water or soil. epa.govclu-in.org Activated carbon-based technologies can be combined with other remedial approaches to enhance contaminant removal. epa.govclu-in.org
Phytoremediation : This approach uses plants to take up, detoxify, or contain contaminants from the environment.
The selection of the most appropriate remediation technology depends on the specific characteristics of the contaminated site, including the concentration of the pollutant, the type of environmental matrix (soil or water), and the presence of other contaminants. nih.gov
Bioremediation Approaches Utilizing Specialized Microorganisms
The bioremediation of environments contaminated with carbamate pesticides, such as this compound, is an area of growing research interest due to its potential as an environmentally friendly and cost-effective cleanup strategy. ontosight.ainih.gov This approach harnesses the metabolic capabilities of various microorganisms to degrade these synthetic compounds into less toxic or non-toxic substances. prepchem.com While specific studies on this compound are limited, the broader research on carbamate bioremediation provides a strong foundation for future investigations.
Microbial degradation is a primary route for the complete removal of carbamate pesticides from the environment. researchgate.net A variety of bacterial and fungal genera, including Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Aspergillus, and Trichoderma, have been identified as capable of transforming or degrading different carbamate pesticides. researchgate.net The initial and most critical step in the microbial degradation of many carbamates is the hydrolysis of the carbamate ester or amide linkage by a class of enzymes known as carbamate hydrolases. ontosight.airesearchgate.net This enzymatic action breaks down the carbamate into its constituent alcohol (a phenol in this case) and methylamine (B109427). researchgate.net
For this compound, the expected primary degradation products would be 4-ethylphenol and methylcarbamic acid, which would further break down into methylamine and carbon dioxide. Subsequent microbial processes would then likely mineralize these intermediates. The effectiveness of these microorganisms depends on various environmental factors such as pH, temperature, moisture, and the availability of other nutrients. nih.gov
Future research in this area should focus on the isolation and characterization of microbial strains specifically capable of degrading this compound. Identifying the specific enzymes and genetic pathways involved, such as the genes encoding for carbamate hydrolases, will be crucial for developing enhanced bioremediation technologies. ontosight.aiprepchem.com Strategies like bioaugmentation, which involves introducing specialized microbes to a contaminated site, and biostimulation, which involves adding nutrients to stimulate the activity of indigenous microbial populations, hold significant promise for the efficient cleanup of sites contaminated with this compound. nih.gov Composting has also been shown to be an effective biostimulation method for accelerating pesticide breakdown. nih.gov
A deeper understanding of the metabolic pathways will also help in assessing the potential for the formation of toxic intermediates during the biodegradation process. prepchem.com Genetically engineering microorganisms with enhanced degradative capabilities is another emerging paradigm that could lead to more robust and efficient bioremediation solutions for carbamate pesticides. prepchem.com
Phytoremediation Strategies for Contaminated Sites
The success of phytoremediation depends on several factors, including the type of contaminant, its bioavailability in the soil, and the specific plant species used. researchgate.netenvironmentaljournals.org For a compound like this compound, several phytoremediation mechanisms could be at play:
Phytoextraction: This involves the uptake of the contaminant from the soil by plant roots and its translocation and accumulation in the above-ground biomass. nih.gov Plants with a high tolerance to the contaminant and a high biomass production are ideal candidates for this approach.
Phytodegradation: This refers to the breakdown of the contaminant within the plant tissues through metabolic processes. Plants produce a variety of enzymes that can help detoxify organic pollutants.
Rhizodegradation: This process involves the breakdown of the contaminant in the soil by microorganisms that thrive in the rhizosphere (the soil region directly influenced by plant roots). researchgate.net Plant roots can release exudates that stimulate the growth and activity of these beneficial microbes.
Research on other carbamates has shown that plants can indeed take up and metabolize these pesticides. For instance, studies have demonstrated the potential of various plants to remediate soils contaminated with carbofuran (B1668357), another carbamate insecticide. nih.gov Furthermore, research on the phytoremediation of soils contaminated with wood preservatives containing pentachlorophenol (B1679276) (PCP) has shown that plants can tolerate and accumulate phenolic compounds and associated toxic substances. nih.gov
Future research should aim to identify plant species that are tolerant to this compound and can effectively remove it from the soil. Screening studies with various plant species, including those known for their phytoremediation capabilities like willow, fescue, alfalfa, and Indian mustard, could be a starting point. nih.gov Investigating the role of plant-associated microorganisms, such as mycorrhizal fungi and endophytic bacteria, could also lead to enhanced phytoremediation efficiency. nih.gov Techniques to increase the bioavailability of the contaminant in the soil, making it more accessible for plant uptake, may also need to be explored. environmentaljournals.org The ultimate goal is to develop robust phytoremediation systems that can be applied in the field for the sustainable management of sites contaminated with this compound and other related pesticides.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing Phenol, 4-ethyl-, methylcarbamate?
Methodological Answer:
The synthesis of carbamate derivatives typically involves reacting a phenolic compound with a carbamoyl chloride or isocyanate under controlled conditions. For structurally analogous compounds (e.g., phenyl carbamates), anhydrous solvents like dichloromethane or dioxane are recommended to prevent hydrolysis . Temperature control (0–5°C during initial mixing) minimizes side reactions. For example, coupling 4-ethylphenol with methyl isocyanate in the presence of a base (e.g., triethylamine) under inert atmosphere can yield the target compound. Post-synthesis purification via column chromatography or recrystallization ensures purity ≥98%, as seen in carbamate standards .
Basic: What analytical techniques are validated for quantifying this compound in complex matrices?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) is widely used for carbamate analysis. For instance, 4-ethylphenol derivatives in wine were quantified using GC-MS with a detection limit of 0.13% (v/v) . Advanced electrochemical sensors, such as single-stranded DNA-functionalized carbon nanotubes (s6DNA-SWNTs), offer high sensitivity (0.25–100% concentration range) and repeatability (RSD <7%) for vapor-phase detection . Calibration curves should be constructed using internal standards (e.g., deuterated analogs) to account for matrix effects.
Basic: How does storage temperature impact the stability of this compound?
Methodological Answer:
Stability varies with substituents. While 4-phenylphenol is stable at room temperature in sealed containers , carbamates like fentanyl methyl carbamate require storage at -20°C for ≥5 years . For 4-ethyl derivatives, preliminary stability tests (e.g., accelerated degradation studies at 40°C/75% RH) should be conducted. Monitor decomposition via HPLC-UV, with attention to carbamate hydrolysis products (e.g., 4-ethylphenol and methylamine).
Advanced: What mechanistic insights explain the cholinesterase inhibition activity of carbamate derivatives like this compound?
Methodological Answer:
Carbamates act as acetylcholinesterase (AChE) inhibitors by carbamylating the enzyme’s active site serine residue. In vitro assays using human AChE (e.g., Ellman’s method) can quantify inhibition kinetics (IC₅₀). For example, analogous compounds like 3-(1-methylethyl)phenol methylcarbamate show dose-dependent AChE suppression, with symptoms of cholinergic crisis (e.g., salivation, lacrimation) . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities by modeling interactions between the carbamate’s carbonyl group and AChE’s catalytic triad.
Advanced: How does this compound interact with microbial systems in environmental or fermentation contexts?
Methodological Answer:
In microbial spoilage (e.g., Brettanomyces in wine), 4-ethylphenol derivatives are metabolic byproducts . To study carbamate effects, use minimum inhibitory concentration (MIC) assays in Saccharomyces cerevisiae or bacterial models. For environmental persistence, conduct soil microcosm experiments with LC-MS/MS quantification. Note that carbamate degradation by soil microbiota may produce toxic metabolites (e.g., methyl isocyanate), requiring toxicity profiling via Caenorhabditis elegans survival assays.
Advanced: What experimental designs address contradictions in detection limits between electrochemical and chromatographic methods?
Methodological Answer:
Contradictions arise from matrix interference or sensor fouling. A tiered approach is recommended:
Validate electrochemical sensors (e.g., s6DNA-SWNTs) with spiked samples, comparing results to GC-MS .
Optimize sensor surfaces using antifouling agents (e.g., polyethylene glycol) for biological fluids.
Use standard addition methods to correct for signal suppression in complex matrices.
Advanced: What are the degradation pathways of this compound under oxidative or hydrolytic conditions?
Methodological Answer:
Hydrolytic degradation dominates in alkaline conditions (pH >9), yielding 4-ethylphenol and methylamine. Monitor via NMR (e.g., disappearance of carbamate’s carbonyl peak at ~170 ppm). Oxidative pathways (e.g., UV/H₂O₂ treatment) generate quinone intermediates, identified by LC-QTOF-MS. For environmental fate studies, use OECD 307 guidelines to assess half-lives in soil/water systems .
Advanced: How do solvent polarity and pH influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
In polar aprotic solvents (e.g., DMF), the carbamate’s carbonyl group is more electrophilic, enhancing reactivity with nucleophiles (e.g., amines). At pH <4, protonation of the phenolic oxygen reduces resonance stabilization, accelerating hydrolysis. Kinetic studies using stopped-flow spectrophotometry can quantify rate constants (k) under varying pH/solvent conditions .
Advanced: What computational methods predict the environmental toxicity of this compound?
Methodological Answer:
Use QSAR models (e.g., ECOSAR) to estimate acute toxicity (LC₅₀ for fish/daphnia). Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability in lipid bilayers. For regulatory compliance, cross-reference predictions with experimental data from Daphnia magna acute toxicity tests (OECD 202) .
Advanced: How can CRISPR-Cas9 engineered biosensors improve real-time detection of this compound in biological systems?
Methodological Answer:
Design a biosensor by fusing a carbamate-responsive promoter (e.g., alkB) to a fluorescent reporter (e.g., GFP) in E. coli. Validate specificity via dose-response curves and cross-reactivity tests with structurally similar compounds. For in vivo applications, use microfluidic systems coupled with time-lapse microscopy to monitor real-time expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
